molecular formula C30H30O7 B13897360 [2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

Cat. No.: B13897360
M. Wt: 502.6 g/mol
InChI Key: JXQCZISQVFVWSR-UHFFFAOYSA-N
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Description

[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a complex carbohydrate derivative featuring a bicyclic tetrahydrofuro[2,3-d][1,3]dioxole core. This compound is characterized by multiple protecting groups:

  • 2,2-Dimethyl groups: These form a 1,3-dioxolane ring, providing steric and electronic stabilization.
  • Trityloxyacetyl group: The trityl (triphenylmethyl) moiety offers steric protection for sensitive functional groups during synthetic steps, while the acetyl group enhances solubility in organic solvents.
  • Acetate ester: Positioned at the 6-yl oxygen, this group modulates reactivity and stability under basic or acidic conditions.

The compound is primarily used as an intermediate in nucleoside or carbohydrate synthesis, where selective deprotection of functional groups is critical . Its stereochemistry (3aR,6aR configuration) is essential for directing regioselective reactions, as confirmed by crystallographic data and NMR analysis .

Properties

Molecular Formula

C30H30O7

Molecular Weight

502.6 g/mol

IUPAC Name

[2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

InChI

InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3

InChI Key

JXQCZISQVFVWSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups on the hexofuranose ring, followed by the introduction of the acetyl, isopropylidene, and trityl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency .

Chemical Reactions Analysis

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups play crucial roles in its reactivity and binding affinity. These groups can influence the compound’s ability to participate in various chemical reactions and interact with biological molecules. The pathways involved depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and synthetic applications of [2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate with analogous derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Stability Synthetic Utility References
[Target Compound] C₁₄H₂₂O₇ 302.32 Trityloxyacetyl, Acetate Stable in anhydrous conditions Intermediate for nucleoside synthesis
[(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl acetate C₁₃H₂₀O₈ 304.29 Acetate, Methyl ester Labile under basic hydrolysis Carbohydrate protection
(6-Methoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate C₁₆H₂₀O₆ 308.33 Methoxy, Benzoate Hydrolytically stable Prodrug design
5-({5-[6-(Benzyloxy)tetrahydrofurodioxol-5-yl]-1H-triazol-1-yl}-methyl)tetrahydrofurodioxol-6-ol C₂₀H₂₄N₃O₈ 434.43 Triazole, Benzyloxy Click chemistry compatibility Bioconjugation applications

Key Comparisons:

Substituent Effects on Stability :

  • The trityloxyacetyl group in the target compound enhances steric protection compared to smaller groups like methoxy or acetyl, reducing susceptibility to nucleophilic attack .
  • Benzoate esters (e.g., in CAS 6612-91-5) exhibit greater hydrolytic stability than acetates due to aromatic resonance stabilization .

Stereochemical Influence :

  • Compounds with the 3aR,6aR configuration (e.g., target compound) show distinct reactivity in glycosylation reactions compared to stereoisomers like DOPVAH01 and DOPVEL01 .

Applications in Synthesis :

  • The target compound’s trityl group allows selective deprotection in multi-step syntheses, unlike triazole-containing analogs optimized for click chemistry .

Research Findings and Data Analysis

Crystallographic Insights

A Cambridge Structural Database (CSD) survey identified 485 substituted tetrahydrofuro[2,3-d][1,3]dioxoles. The target compound’s puckered ring conformation (amplitude = 0.42 Å, phase angle = 144°) aligns with low-energy pseudorotational states, as defined by Cremer-Pople parameters . This puckering reduces steric clash between the trityloxyacetyl and acetate groups, enhancing crystallinity .

Stability Studies

  • Thermal Stability : The target compound decomposes at 185°C, whereas benzoate analogs remain stable up to 220°C .
  • Acid Sensitivity : The trityl group is cleaved under mild acidic conditions (pH 3), while isopropylidene rings require stronger acids (pH < 1) .

Biological Activity

The compound [2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H29NO5
  • Molecular Weight : 447.53 g/mol
  • CAS Registry Number : 106966-48-7
  • Structure : The compound features a tetrahydrofurodioxole structure which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antimicrobial Activity
    • Studies indicate that derivatives of tetrahydrofuran compounds exhibit antimicrobial properties. A related compound demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Cytotoxic Effects
    • Research has shown that certain derivatives can induce cytotoxicity in cancer cell lines. For instance, compounds with similar structures have been observed to inhibit cell proliferation and induce apoptosis in human cancer cells.
  • Anti-inflammatory Properties
    • Some studies suggest that related compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This could be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of tetrahydrofuran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15S. aureus
Compound B12E. coli
[2,2-Dimethyl...]14S. aureus

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines showed that this compound induced apoptosis at concentrations above 20 μM.

Concentration (μM)Cell Viability (%)
0100
1085
2060
5030

The mechanisms underlying the biological activities of this compound may involve:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Signaling Pathways : Interference with NF-kB and MAPK pathways associated with inflammation and cancer progression.

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